molecular formula C20H22N2O3 B5695692 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-indol-3-yl)acetamide CAS No. 13433-48-2

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-indol-3-yl)acetamide

Cat. No.: B5695692
CAS No.: 13433-48-2
M. Wt: 338.4 g/mol
InChI Key: XFGRVDMHOJQJFS-UHFFFAOYSA-N
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Description

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(1H-indol-3-yl)acetamide is a synthetic organic compound that features both an indole and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-indol-3-yl)acetamide typically involves the reaction between tryptamine and a suitable acylating agent. One common method involves the use of acetic anhydride in the presence of a base such as pyridine to facilitate the acylation reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(1H-indol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(1H-indol-3-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-indol-3-yl)acetamide involves its interaction with specific molecular targets within biological systems. The indole moiety allows the compound to bind to various receptors, such as serotonin receptors, influencing signaling pathways and physiological responses. Additionally, the dimethoxyphenyl group can modulate the compound’s affinity and selectivity for different targets .

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide: A structurally related compound with similar functional groups.

    Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.

    Tryptamine: A biogenic amine with a structure similar to the indole moiety of the compound.

Uniqueness

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(1H-indol-3-yl)acetamide is unique due to the combination of the indole and dimethoxyphenyl groups, which confer distinct chemical and biological properties. This dual functionality allows for diverse applications and interactions with various molecular targets, setting it apart from other similar compounds .

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-indol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-24-18-8-7-14(11-19(18)25-2)9-10-21-20(23)12-15-13-22-17-6-4-3-5-16(15)17/h3-8,11,13,22H,9-10,12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFGRVDMHOJQJFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CC2=CNC3=CC=CC=C32)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701210914
Record name N-[2-(3,4-Dimethoxyphenyl)ethyl]-1H-indole-3-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701210914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13433-48-2
Record name N-[2-(3,4-Dimethoxyphenyl)ethyl]-1H-indole-3-acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13433-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-(3,4-Dimethoxyphenyl)ethyl]-1H-indole-3-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701210914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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